

Elucidating the Complete Amino Acid Sequence of Agrocybin: A Technical Guide

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Compound of Interest

Compound Name: Agrocybin

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Introduction

Agrocybin is a potent antifungal peptide isolated from the edible mushroom *Agrocybe cylindracea* (also referred to as *Cyclocybe cylindracea* or *Agrocybe aegerita*). This peptide has garnered significant interest within the scientific community due to its notable biological activities, including specific antifungal properties and the inhibition of HIV-1 reverse transcriptase. **Agrocybin** is a cysteine-rich peptide, suggesting a stable, compactly folded structure stabilized by disulfide bonds, which is a common feature of many defense-related peptides in fungi.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the amino acid sequence of **Agrocybin**. It details the experimentally determined N-terminal sequence and presents the putative full sequence based on homology to its precursor protein. Furthermore, this document outlines the detailed experimental protocols for the isolation, purification, and sequencing of **Agrocybin**, and summarizes its quantitative biological activities. It is important to note that the name "**Agrocybin**" is also associated with a small chemical compound ($C_8H_5NO_2$); this guide focuses exclusively on the peptide.

Physicochemical Properties and Amino Acid Sequence

The primary structure of **Agrocybin** has been partially elucidated through direct sequencing, with its full sequence inferred from the genetic code of its precursor protein, cylindracin.

Physicochemical Data

The known quantitative properties of the **Agrocybin** peptide are summarized below.

Property	Value	Source(s)
Molecular Mass	~9 kDa	
Source Organism	Agrocybe cylindracea	
N-terminal Sequence	ANDPQCLYGNVAAKF	
Amino Acid Residues	75 (Inferred)	
Cysteine Residues	8 (Inferred)	

Amino Acid Sequence

The complete, direct sequencing of the mature **Agrocybin** peptide has not yet been published. However, a combination of N-terminal sequencing and homology to a known precursor protein provides a putative full sequence.

N-Terminal Sequence (Determined by Edman Degradation): The first 15 amino acids from the N-terminus were identified as: ANDPQCLYGNVAAKF

Putative Full Amino Acid Sequence (Inferred from Cylindracin/Cc-PRI3): Research indicates that **Agrocybin** is a post-translationally processed product of a 95-amino acid precursor protein known as cylindracin (or Cc-PRI3). The N-terminal sequence of **Agrocybin** shows strong homology to an internal segment of cylindracin, beginning at Alanine-37. This suggests the mature **Agrocybin** peptide is 75 residues long. The sequence of cylindracin (excluding the initial 20-residue signal peptide and a subsequent pro-peptide segment) is presented as the putative sequence for **Agrocybin**.

LPPGPTSLEVEALEGRANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA
(Note: The N-terminal pro-peptide is shown in gray; the putative mature **Agrocybin** sequence begins with Alanine. A minor discrepancy exists between the reported N-terminal sequence (YGNVAAKF) and the gene-deduced sequence (YGNFAGKF)).

Structural Features: The putative sequence contains eight cysteine residues, which are believed to form four intramolecular disulfide bridges. These covalent bonds are critical for maintaining the peptide's tertiary structure and, consequently, its biological activity. The precise connectivity of these disulfide bonds has not yet been experimentally determined.

Quantitative Biological Activity

Agrocybin exhibits a specific range of biological activities, which have been quantified in various assays.

Table 3.1: Antifungal and Antibacterial Activity

Target Organism	Activity	Concentration / IC50	Source(s)
Mycosphaerella arachidis	Antifungal	125 μ M	
Fusarium oxysporum	Antifungal	Not specified	
Various Fungal Species	Antifungal	Not specified	
Bacteria	No inhibitory activity	Up to 300 μ M	

Table 3.2: Other Bioactivities

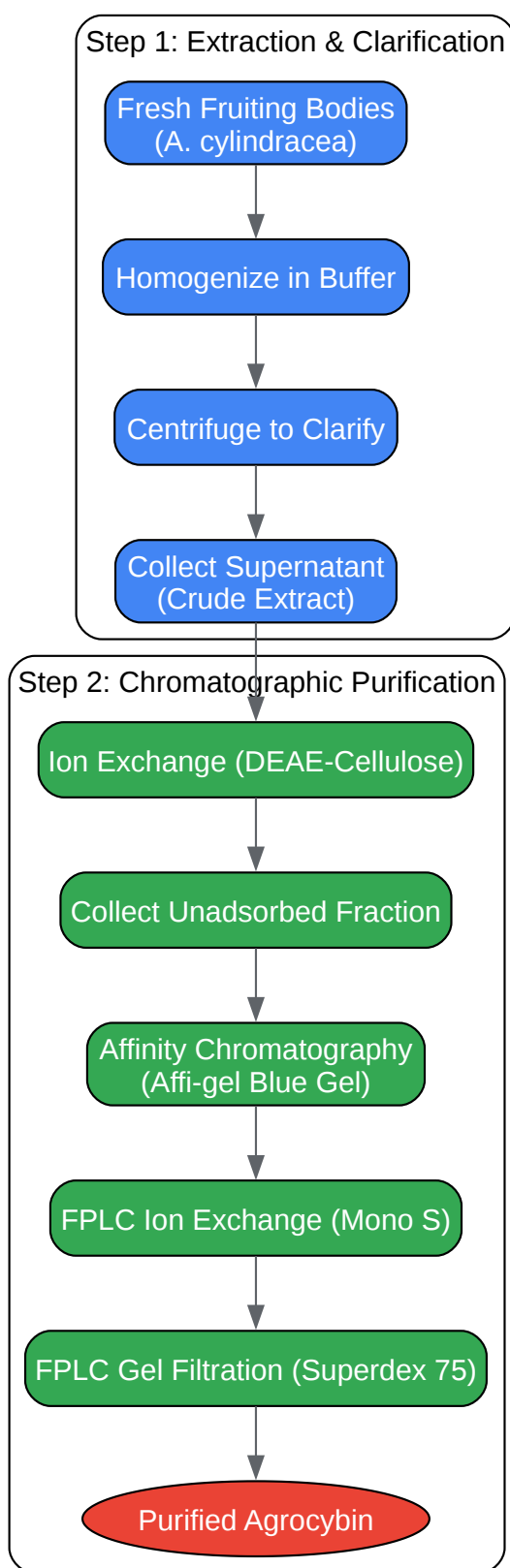
Target/Assay	Activity	Concentration	Source(s)
HIV-1 Reverse Transcriptase	Attenuated activity	Not specified	
Murine Splenocytes	Weak mitogenic activity	Not specified	
Hep G2 (Hepatoma) Cells	No antiproliferative activity	Up to 110 μ M	

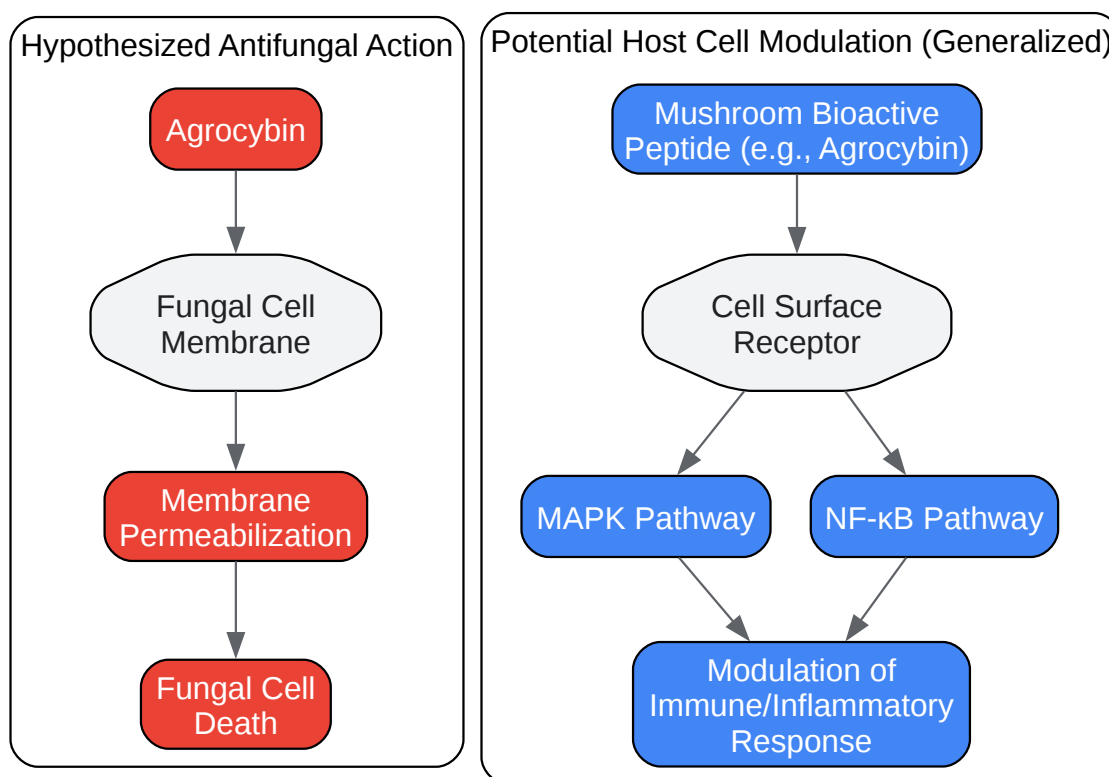
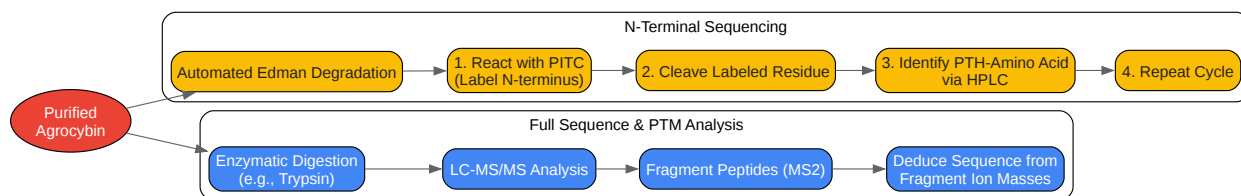
Experimental Protocols

The elucidation of **Agrocybin**'s structure and function relies on a series of established biochemical techniques.

Isolation and Purification of Agrocybin

The purification of **Agrocybin** from the fresh fruiting bodies of *Agrocybe cylindracea* is a multi-step process involving several chromatographic techniques to achieve high purity.





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